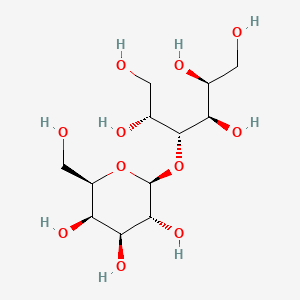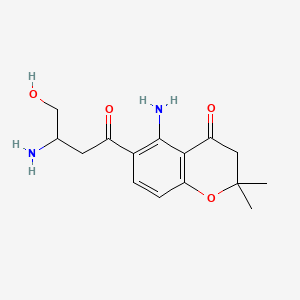
Fusarochromanone
描述
Fusarochromanone is a small molecule fungal metabolite . It exhibits potent in-vitro growth inhibitory effects and is capable of inducing apoptosis, suppressing angiogenesis and tumorigenesis, and inhibiting endothelial cell growth in multiple cancer cell lines .
Synthesis Analysis
Fusarochromanone (FC101a) is a small molecule fungal metabolite exhibiting potent in-vitro growth inhibitory effects . It is derived via oxidative cleavage of the aromatic amino acid tryptophan .Molecular Structure Analysis
The molecular formula of Fusarochromanone is C15H20N2O4 . It has a unique arrangement of the alternating β-keto-amine functionality along its upper face and two geminal methyl groups at C (2) .Chemical Reactions Analysis
Fusarochromanone is unexpectedly derived via oxidative cleavage of the aromatic amino acid tryptophan .Physical And Chemical Properties Analysis
Fusarochromanone has an average mass of 292.330 Da and a mono-isotopic mass of 292.142303 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 547.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .科学研究应用
抗癌特性
Fusarium equiseti产生的代谢产物Fusarochromanone表现出显著的抗癌活性。研究表明,它在体外和体内均有效抑制人黑色素瘤细胞的生长。Fusarochromanone诱导肿瘤细胞凋亡,并已观察到在小鼠中显著减少肿瘤生长。这表明其在预防黑色素瘤生长和复发方面具有潜力作为辅助分子(Dréau等,2007)。此外,与EGFR抑制剂的结合显示出在治疗三阴性乳腺癌(TNBC)方面的潜力,表明可能存在治疗协同作用(Carroll et al., 2022)。
分子相互作用和靶标识别
研究FC101,一种fusarochromanone形式,包括识别其与蛋白质的相互作用,特别是在人膀胱癌细胞中。这对于了解其分子靶标和作为化疗药物的潜力至关重要(Washington et al., 2014)。此外,研究分析了其对各种癌细胞基因表达的影响,为了解其抑制癌细胞生长机制提供了见解(King et al., 2011)。
细胞周期和凋亡
发现Fusarochromanone诱导各种细胞类型(包括COS7和HEK293细胞)中的G1细胞周期阻滞和凋亡。这涉及到下调促进细胞周期进展的蛋白质和上调抑制它的蛋白质,导致依赖半胱氨酸蛋白酶的凋亡。这些发现支持其在抑制细胞增殖和诱导细胞死亡中的作用(Gu et al., 2014)。
抗血管生成活性
关于fusarochromanone衍生物的研究突显了它们强大的抗血管生成活性。这一特性至关重要,因为血管生成是肿瘤生长和转移的关键过程。研究表明这些化合物对内皮细胞生长的抑制作用,表明在抗癌疗法中可能存在应用潜力(Mahdavian et al., 2007)。
活性氧和细胞死亡机制
Fusarochromanone的细胞毒作用部分归因于其在细胞中诱导活性氧(ROS)的产生,导致细胞死亡途径的激活。例如,在COS7和HEK293细胞中,它激活JNK途径,有助于凋亡。这表明fusarochromanone的细胞毒性可能涉及半胱氨酸蛋白酶依赖和非依赖机制,突显其作为抗癌药物的潜力(Gu et al., 2015)。
药物开发和ADMET概况
基于fusarochromanone的新型抗癌药物的开发是一个活跃的研究领域。努力集中在优化其生物利用度和效力,特别是在体内环境中。研究还在探索fusarochromanone的ADMET(吸收、分布、代谢、排泄和毒性)概况,这对于其作为治疗药物的潜力至关重要(El-Saadi et al., 2015)。
对胶质母细胞瘤的影响
在胶质母细胞瘤的背景下,一种特别侵袭性的脑癌形式,富萨罗克罗曼酮已显示出通过caspase依赖信号诱导凋亡细胞死亡的功效。这表明其在治疗胶质母细胞瘤中的潜在用途,目前治疗选择有限 (Mahdavian et al., 2014)。
癌细胞中的线粒体功能
已研究了富萨罗克罗曼酮对癌细胞线粒体生物能量学的影响,例如鳞状细胞癌和唾液腺癌。该化合物增加氧化磷酸化和ROS产生,影响细胞代谢,可能抑制癌细胞生长 (Miriyala et al., 2018)。
未来方向
Fusarochromanone is an experimental drug with unique and potent anti-cancer activity . Current cancer therapies often incorporate a combination of drugs to increase efficacy and decrease the development of drug resistance . Further understanding of the underlying Fusarochromanone’s molecular mechanism may lead to the design of novel targeted and selective therapeutics .
属性
IUPAC Name |
5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSICWYFCAPPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909102 | |
| Record name | Fusarochromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fusarochromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Fusarochromanone | |
CAS RN |
104653-89-6 | |
| Record name | Fusarochromanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104653-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fusarochromanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusarochromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUSAROCHROMANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM54X8S89O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fusarochromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 134 °C | |
| Record name | Fusarochromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



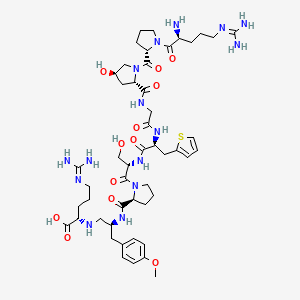
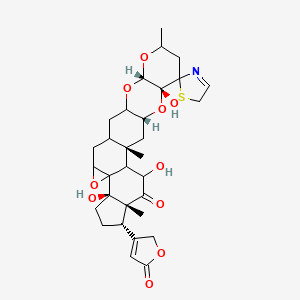
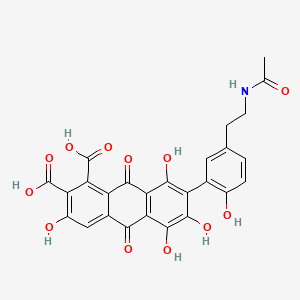
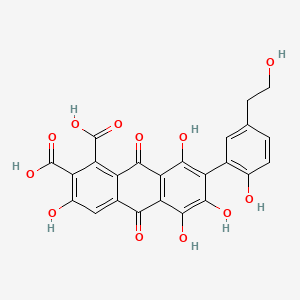
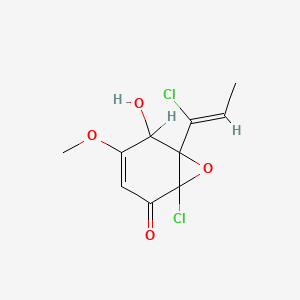
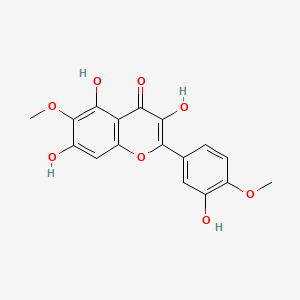
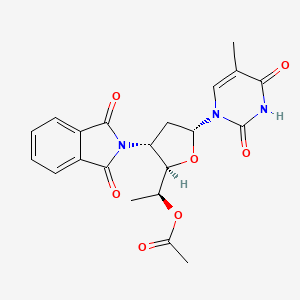
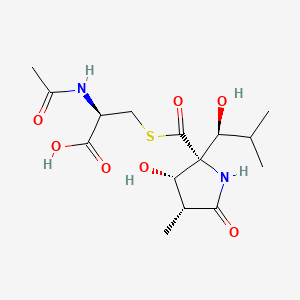
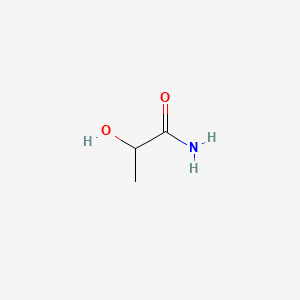
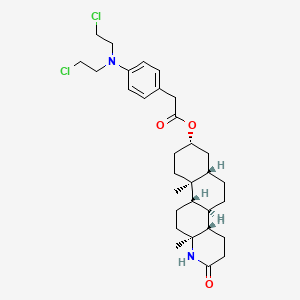
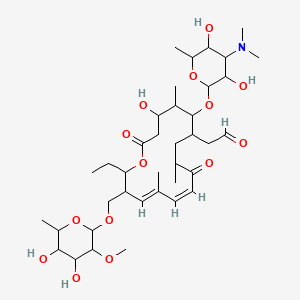
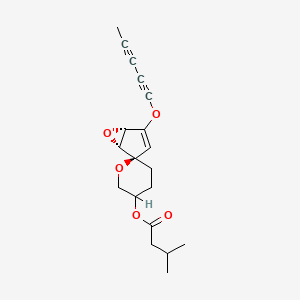
![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)
